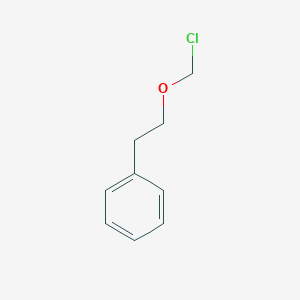![molecular formula C15H6Cl2N2O2 B13685336 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione](/img/structure/B13685336.png)
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is a halogenated derivative of tryptanthrin, a natural alkaloid isolated from plants and some microorganisms, including marine bacteria . This compound exhibits a broad spectrum of biological activity, including immunomodulating, antitubercular, and anti-protozoal properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione typically involves the oxidative coupling of 5,7-dichloroisatin with isatin under specific conditions . The reaction is carried out using potassium permanganate in anhydrous acetonitrile . Another method involves the condensation of isatoic anhydride with isatin or its substituted derivatives in the presence of N-methylpiperidine as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized via oxidation of isatin and its derivatives.
Substitution: Halogenated derivatives can be formed through substitution reactions involving different halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate in anhydrous acetonitrile.
Substitution: Various halogenating agents can be used to introduce different halogen atoms into the compound.
Major Products Formed
Aplicaciones Científicas De Investigación
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology: Exhibits immunomodulating, antitubercular, and anti-protozoal properties.
Medicine: Potential therapeutic applications due to its broad spectrum of biological activity.
Industry: Can be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate immune responses and inhibit the growth of certain microorganisms . The exact molecular targets and pathways are still under investigation.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 1,4-Dichloroindolo[2,1-b]quinazoline-6,12-dione
- 1,4-Dichloro-8-methylindolo[2,1-b]quinazoline-6,12-dione
Uniqueness
7,10-Dichloroindolo[2,1-b]quinazoline-6,12-dione is unique due to its specific halogenation pattern, which imparts distinct biological activities compared to other halogenated derivatives . Its broad spectrum of biological activity makes it a valuable compound for various scientific research applications.
Propiedades
Fórmula molecular |
C15H6Cl2N2O2 |
|---|---|
Peso molecular |
317.1 g/mol |
Nombre IUPAC |
7,10-dichloroindolo[2,1-b]quinazoline-6,12-dione |
InChI |
InChI=1S/C15H6Cl2N2O2/c16-8-5-6-9(17)12-11(8)13(20)14-18-10-4-2-1-3-7(10)15(21)19(12)14/h1-6H |
Clave InChI |
HSPQCOLBBHOYKC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)N3C4=C(C=CC(=C4C(=O)C3=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 2-[1-(2-Hydroxy-1-nitroethyl)cyclopropyl]acetate](/img/structure/B13685257.png)


![[(2R,3S,5R)-3-Acetoxy-5-[5-fluoro-2-oxo-4-(1H-1,2,4-triazol-1-yl)pyrimidin-1(2H)-yl]tetrahydrofuran-2-yl]methyl Acetate](/img/structure/B13685275.png)


![7-Methoxy-[1,2,4]triazolo[4,3-a]quinoline](/img/structure/B13685301.png)
![Ethyl 7-chloroimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13685307.png)




